molecular formula C11H12O4 B8502358 2,6-Diacetoxytoluene

2,6-Diacetoxytoluene

Cat. No. B8502358
M. Wt: 208.21 g/mol
InChI Key: LANKYZZPEINFOB-UHFFFAOYSA-N
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Patent
US08110688B2

Procedure details

15.0 mL of acetic anhydride (16.3 g, 160 mmol) was added dropwise to 62 mL of acetonitrile suspension of 6.2 g (50 mmol) of 2,6-dihydroxytoluene and 27.6 g (200 mmol) of potassium carbonate, which was stirred on an ice-water bath, over 3 minutes. The stirring was stopped 27 minutes later and the reaction mixture was allowed to stand at room temperature overnight and then filtered. The filtrate was stirred and settled in a separatory funnel as 100 mL of toluene and 50 mL of water was added. The aqueous layer was discarded, and the organic layer was washed with 25 mL of water twice, and the solvent was evaporated to obtain 10.3 g of title compound.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[C:10]=1[CH3:16].[C:17](=[O:20])([O-])[O-].[K+].[K+].[C:23](#N)C>>[C:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:17](=[O:20])[CH3:23])[C:10]=1[CH3:16])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.2 g
Type
reactant
Smiles
OC1=C(C(=CC=C1)O)C
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred on an ice-water bath, over 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The stirring was stopped 27 minutes
Duration
27 min
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
The filtrate was stirred
CUSTOM
Type
CUSTOM
Details
settled in a separatory funnel as 100 mL of toluene and 50 mL of water
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic layer was washed with 25 mL of water twice
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=CC=C1)OC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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